molecular formula C27H43NO2 B14701485 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione CAS No. 14772-26-0

5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione

Cat. No.: B14701485
CAS No.: 14772-26-0
M. Wt: 413.6 g/mol
InChI Key: RZPNNVFFMIMDDS-UHFFFAOYSA-N
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Description

5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione is a complex organic compound with a unique structure This compound belongs to the class of caprolactams and is known for its intricate molecular arrangement, which includes multiple rings and a variety of functional groups

Preparation Methods

The synthesis of 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Beckmann rearrangement of the oxime derivative of cholest-4-en-3-one . This reaction is carried out under acidic conditions, leading to the formation of the caprolactam ring. The process requires careful control of reaction conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex organic reactions and mechanisms. In biology and medicine, it has potential applications as a precursor for the synthesis of biologically active molecules. Its unique structure makes it a valuable tool for studying the interactions between organic molecules and biological systems.

Mechanism of Action

The mechanism of action of 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione stands out due to its unique structure and chemical properties. Similar compounds include other caprolactams and organic heterotetracyclic compounds, such as 3-aza-A-homocholest-4a-en-4-one

Properties

CAS No.

14772-26-0

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

IUPAC Name

10a,12a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,7,9,10,10b,11,12-dodecahydroindeno[5,4-g][2]benzazepine-5,8-dione

InChI

InChI=1S/C27H43NO2/c1-17(2)7-6-8-18(3)20-9-10-21-19-15-24(29)23-16-28-25(30)12-14-27(23,5)22(19)11-13-26(20,21)4/h16-22H,6-15H2,1-5H3,(H,28,30)

InChI Key

RZPNNVFFMIMDDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CNC(=O)CCC34C)C

Origin of Product

United States

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